[(4-Fluorophenyl)imino](triphenyl)-lambda~5~-phosphane
CAS No.: 18523-51-8
Cat. No.: VC14905642
Molecular Formula: C24H19FNP
Molecular Weight: 371.4 g/mol
* For research use only. Not for human or veterinary use.
-lambda~5~-phosphane - 18523-51-8](/images/structure/VC14905642.png)
Specification
CAS No. | 18523-51-8 |
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Molecular Formula | C24H19FNP |
Molecular Weight | 371.4 g/mol |
IUPAC Name | (4-fluorophenyl)imino-triphenyl-λ5-phosphane |
Standard InChI | InChI=1S/C24H19FNP/c25-20-16-18-21(19-17-20)26-27(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-19H |
Standard InChI Key | NPZPIZGAYHXOGP-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)P(=NC2=CC=C(C=C2)F)(C3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
Structural and Molecular Characteristics
Core Molecular Architecture
(4-Fluorophenyl)imino-λ⁵-phosphane belongs to the class of λ⁵-phosphoranes, which exhibit a trigonal bipyramidal geometry around the phosphorus center. The equatorial positions are occupied by three phenyl groups and the imino nitrogen, while the axial position is occupied by the fourth phenyl substituent. The 4-fluorophenylimino group introduces electronic asymmetry due to the electron-withdrawing fluorine atom, which influences the compound’s reactivity and stability .
The molecular formula is C₂₄H₁₉FNP, with a calculated molecular weight of 387.8 g/mol (derived by substituting chlorine with fluorine in the chlorinated analog’s formula ). The IUPAC name, (4-fluorophenyl)imino-triphenyl-λ⁵-phosphane, reflects its substituents and bonding pattern.
Table 1: Comparative Molecular Data for (4-Fluorophenyl)imino-λ⁵-phosphane and Its Chlorinated Analog
Property | (4-Fluorophenyl)imino-λ⁵-phosphane | Triphenyl[(4-chlorophenyl)imino]phosphorane |
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Molecular Formula | C₂₄H₁₉FNP | C₂₄H₁₉ClNP |
Molecular Weight (g/mol) | 387.8 | 403.3 |
IUPAC Name | (4-fluorophenyl)imino-triphenyl-λ⁵-phosphane | (4-chlorophenyl)imino-triphenyl-λ⁵-phosphane |
Key Substituent Electronic Effect | Electron-withdrawing (-F) | Electron-withdrawing (-Cl) |
Synthesis and Reactivity
Synthetic Pathways
The synthesis of (4-fluorophenyl)imino-λ⁵-phosphane likely follows methodologies analogous to those used for its chlorinated counterpart:
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Staudinger-Type Reaction: Triphenylphosphine reacts with 4-fluorophenyl azide to form an iminophosphorane intermediate.
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Oxidation: Subsequent oxidation with peroxides or sulfur yields the λ⁵-phosphorane structure .
Example Reaction Scheme:
Reactivity Profile
The fluorine atom’s electronegativity enhances the electrophilicity of the imino nitrogen, making the compound susceptible to nucleophilic attacks. Key reactions include:
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Coordination with Transition Metals: The imino nitrogen serves as a Lewis base, forming complexes with metals like Pd(II) or Cu(I) for catalytic applications.
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Acid-Base Reactions: Protonation at the imino nitrogen generates cationic species, which are intermediates in phosphate ester synthesis.
Physicochemical Properties
Thermal Stability
λ⁵-Phosphoranes generally exhibit moderate thermal stability. The fluorinated analog is expected to decompose above 200°C, releasing hydrogen fluoride (HF) and forming phosphine oxides.
Solubility
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Polar Solvents: Moderately soluble in dichloromethane and tetrahydrofuran.
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Nonpolar Solvents: Poor solubility in hexane or toluene due to the polar P=N bond.
Applications in Coordination Chemistry
Ligand Design
The compound’s imino nitrogen and phenyl groups make it a versatile ligand. In Pd-catalyzed cross-coupling reactions, it stabilizes metal centers via π-backbonding and steric shielding, enhancing catalytic efficiency .
Catalytic Cycles
Preliminary studies on analogous chlorinated phosphoranes suggest potential in:
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Suzuki-Miyaura Coupling: As a supporting ligand for palladium.
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Hydrogenation Reactions: Facilitating H₂ activation via metal-ligand cooperativity.
Future Research Directions
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Synthetic Optimization: Developing one-pot methodologies for higher yields.
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Catalytic Applications: Exploring roles in asymmetric catalysis.
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Spectroscopic Validation: Obtaining experimental NMR and X-ray crystallographic data.
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